2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline
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Overview
Description
2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline is a complex organic compound with a unique structure characterized by a dibenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline typically involves a multi-step process. One common method includes the reaction of 10,11-dihydro-5H-dibenzoa,dannulen-5-one with N,N-dimethylaniline under specific conditions. The reaction mixture is often stirred at low temperatures, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-one
- 5H-Dibenzo[a,d]cyclohepten-5-ol
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)ethanol
Uniqueness
2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline is unique due to its specific structural features and the presence of the dimethylaniline moiety.
Properties
Molecular Formula |
C24H23N |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)aniline |
InChI |
InChI=1S/C24H23N/c1-25(2)24-14-8-5-11-20(24)17-23-21-12-6-3-9-18(21)15-16-19-10-4-7-13-22(19)23/h3-14,17H,15-16H2,1-2H3 |
InChI Key |
ZJHLVXBCEMZZHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C=C2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origin of Product |
United States |
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